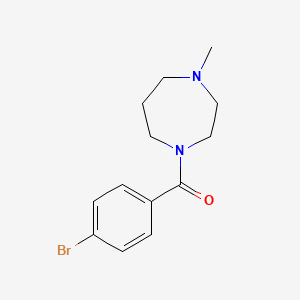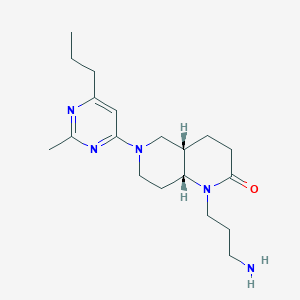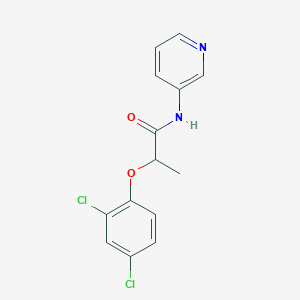![molecular formula C23H25N3O B5344277 1-[3-(1H-imidazol-2-yl)benzoyl]-3-(2-phenylethyl)piperidine](/img/structure/B5344277.png)
1-[3-(1H-imidazol-2-yl)benzoyl]-3-(2-phenylethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(1H-imidazol-2-yl)benzoyl]-3-(2-phenylethyl)piperidine, commonly known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as an analgesic agent. This compound is a member of the piperidine class of compounds and has been found to exhibit potent analgesic effects in various animal models of pain.
作用機序
The mechanism of action of ABT-594 involves its binding to neuronal nicotinic acetylcholine receptors (nAChRs). ABT-594 has a high affinity for the α3β4 and α4β2 subtypes of nAChRs, which are expressed in the central and peripheral nervous systems. Activation of these receptors leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain perception.
Biochemical and Physiological Effects:
ABT-594 has been found to produce a range of biochemical and physiological effects in animal models. These include the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain perception. ABT-594 has also been found to produce antinociceptive effects through the modulation of the descending pain pathway, which is involved in the regulation of pain perception.
実験室実験の利点と制限
One of the main advantages of ABT-594 is its potent analgesic effects in various animal models of pain. This makes it a promising candidate for the treatment of chronic pain. However, one of the limitations of ABT-594 is its potential for abuse, as it has been found to produce rewarding effects in animal models.
将来の方向性
There are several future directions for the study of ABT-594. One area of research is the development of more selective nAChR ligands, which could lead to the development of more effective analgesic agents with fewer side effects. Another area of research is the investigation of the potential use of ABT-594 in the treatment of other disorders, such as depression and anxiety. Finally, the development of novel formulations of ABT-594, such as sustained-release formulations, could lead to improved efficacy and safety profiles.
合成法
The synthesis of ABT-594 involves the condensation of 2-phenylethylamine with 3-(1H-imidazol-2-yl)benzoyl chloride, followed by reduction with sodium borohydride to yield the final product. This method has been optimized to yield high purity and yield of ABT-594.
科学的研究の応用
ABT-594 has been extensively studied for its potential use as an analgesic agent. It has been found to exhibit potent analgesic effects in various animal models of pain, including thermal, mechanical, and chemical pain. ABT-594 has also been found to be effective in neuropathic pain models, making it a promising candidate for the treatment of chronic pain.
特性
IUPAC Name |
[3-(1H-imidazol-2-yl)phenyl]-[3-(2-phenylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c27-23(21-10-4-9-20(16-21)22-24-13-14-25-22)26-15-5-8-19(17-26)12-11-18-6-2-1-3-7-18/h1-4,6-7,9-10,13-14,16,19H,5,8,11-12,15,17H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKYSKNPOBSRJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C3=NC=CN3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea](/img/structure/B5344228.png)
![3-chloro-4-ethoxy-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5344233.png)
![4-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5344237.png)
![N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}-4-methylbenzamide](/img/structure/B5344245.png)
![ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5344252.png)
![1-(4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}phenyl)-2,4-imidazolidinedione](/img/structure/B5344264.png)
![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-1-(2-chlorophenyl)-2-oxoethanol](/img/structure/B5344285.png)
![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-N,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B5344295.png)
![3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5344307.png)
![3-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl 2-thiophenecarboxylate](/img/structure/B5344308.png)

